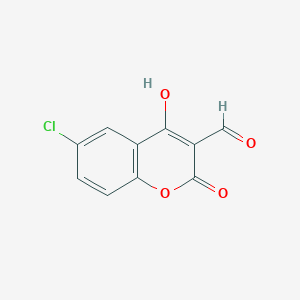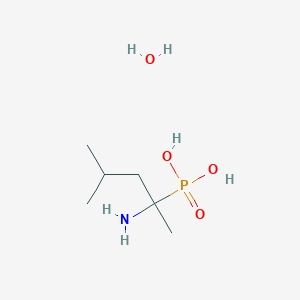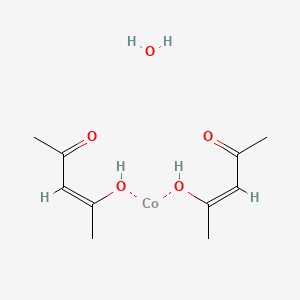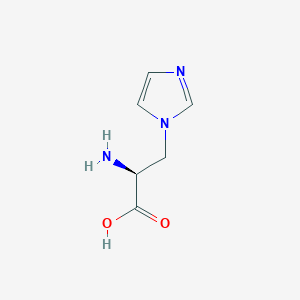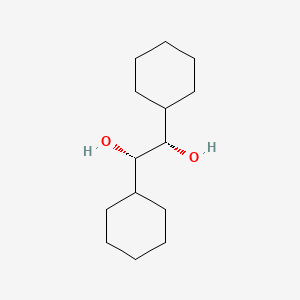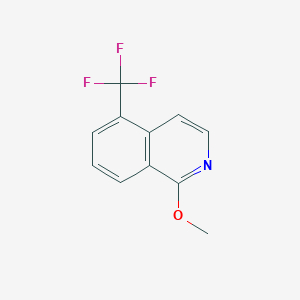
Ácido 4-cloro-2-(metoxiimino)-3-oxobutanoico
Descripción general
Descripción
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid, also known as 4-chloro-2-methoxyimino-3-oxobutanoic acid, is a carboxylic acid that is widely used in the synthesis of various compounds. It has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Degradación de herbicidas
El compuesto ha sido estudiado en el contexto de la degradación de herbicidas {svg_1}. Específicamente, se encontró que una mezcla de fungicidas que consiste en mancozeb, metalaxyl-M y clorothalonil retardaba la degradación del herbicida fenoxi ácido 4-cloro-2-metilfenoxiacético (MPCA) en el suelo {svg_2}.
Síntesis de líquidos iónicos herbicidas
El ácido 4-cloro-2-(metoxiimino)-3-oxobutanoico se utiliza en la síntesis de líquidos iónicos herbicidas {svg_3}. Estos líquidos iónicos contienen el anión (4-cloro-2-metilfenoxi)acetato (MCPA) y el catión fenoxietilamonio derivado de domiphen {svg_4}. Los líquidos iónicos sintetizados exhiben estabilidad térmica hasta 175 °C y se caracterizan por una alta actividad herbicida contra la aciano (Centaurea cyanus L.) {svg_5}.
Eliminación de contaminantes agroquímicos
El compuesto se ha utilizado en estudios relacionados con la eliminación de contaminantes agroquímicos en el agua {svg_6}. Específicamente, se ha informado que el marco metal-orgánico (MOF) MIL-101(Cr) sintetizado hidrotermalmente puede eliminar eficazmente el ácido 4-cloro-2-metilfenoxiacético (MCPA), un contaminante agroquímico emergente en el agua con efectos carcinogénicos y mutagénicos para la salud {svg_7}.
Mecanismo De Acción
Target of Action
It’s structurally related to 4-chloro-2-methylphenoxyacetic acid (mcpa), a synthetic auxin . Auxins are plant hormones that regulate growth and development .
Mode of Action
It’s known that mcpa, a structurally related compound, acts as an auxin . Auxins regulate plant growth by altering gene expression, leading to changes in plant development .
Action Environment
The action of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can be influenced by environmental factors. For instance, MCPA, a structurally related compound, has been shown to have its degradation retarded in soil when co-applied with certain fungicides . This suggests that the action, efficacy, and stability of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid could also be influenced by environmental factors such as the presence of other chemicals in the environment.
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the preparation of ceftriaxone sodium . The interactions between 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid and these biomolecules are primarily based on its ability to form stable intermediates that facilitate the synthesis of the desired antibiotic compounds.
Cellular Effects
The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can inhibit the synthesis of cell wall components, leading to cell lysis and death. This is particularly important in the context of its use in antibiotic synthesis, where the goal is to target and eliminate pathogenic bacteria .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the synthesis of essential cellular components. For instance, it can inhibit the activity of transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing cell lysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid remains stable at low temperatures, but its stability decreases when exposed to water or higher temperatures . This degradation can affect its efficacy in biochemical reactions and its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit bacterial growth. At higher doses, it can cause adverse effects, including toxicity and damage to host tissues . These threshold effects are crucial for determining the appropriate dosage for therapeutic applications and ensuring the safety of the compound in clinical settings.
Metabolic Pathways
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the synthesis of antibiotics . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the bacterial cell wall is essential for its role in inhibiting cell wall synthesis and exerting its antibacterial effects.
Propiedades
IUPAC Name |
4-chloro-2-methoxyimino-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGESOREPKWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699581 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111230-59-2 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

